3-(DIMETHYLSULFAMOYL)-4-METHOXY-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE
Overview
Description
3-(DIMETHYLSULFAMOYL)-4-METHOXY-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylsulfamoyl group, a methoxy group, and a pyridin-2-ylmethyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DIMETHYLSULFAMOYL)-4-METHOXY-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of the benzamide core and the subsequent attachment of the functional groups. Common synthetic routes may involve:
Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Dimethylsulfamoyl Group: This step may involve the reaction of the benzamide intermediate with dimethylsulfamoyl chloride in the presence of a base.
Attachment of the Methoxy Group: This can be done through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Incorporation of the Pyridin-2-ylmethyl Group: This step may involve the reaction of the benzamide intermediate with a pyridin-2-ylmethyl halide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(DIMETHYLSULFAMOYL)-4-METHOXY-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-(DIMETHYLSULFAMOYL)-4-METHOXY-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(DIMETHYLSULFAMOYL)-4-METHOXY-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Properties
IUPAC Name |
3-(dimethylsulfamoyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-19(2)24(21,22)15-10-12(7-8-14(15)23-3)16(20)18-11-13-6-4-5-9-17-13/h4-10H,11H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOBTLGJHIMIJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=N2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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